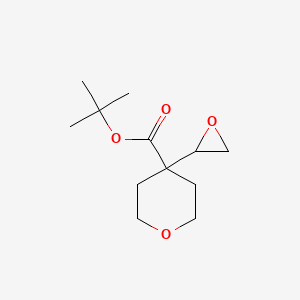

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate is a chemical compound with the CAS Number: 2361644-87-1 . It has a molecular weight of 228.29 and its IUPAC name is tert-butyl 4-(oxiran-2-yl)tetrahydro-2H-pyran-4-carboxylate . It is in liquid form .

Physical And Chemical Properties Analysis

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate is a liquid . It is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

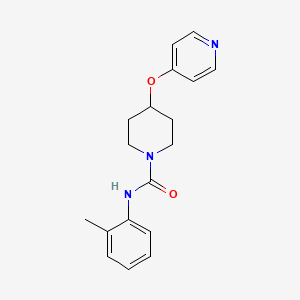

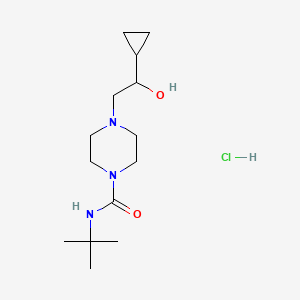

Synthesis and Molecular Structure

Research has demonstrated the synthesis of cyclic amino acid esters and piperidine derivatives from compounds structurally related to Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate. These studies highlight its utility in creating bicyclic structures with potential applications in medicinal chemistry and material science. The detailed molecular structures of these compounds were characterized using advanced spectroscopic techniques, emphasizing the compound's role in developing new synthetic methodologies (Moriguchi et al., 2014) (Moskalenko & Boev, 2014).

Asymmetric Synthesis and Catalysis

It also finds applications in the asymmetric synthesis of amines, showcasing its versatility as an intermediate for generating chiral compounds. This aspect is crucial in the pharmaceutical industry where the synthesis of enantiomerically pure substances is often required for drug development (Ellman et al., 2002).

Self-Assembly and Molecular Arrays

Another intriguing application is its role in self-assembly processes to create layered molecular arrays. This is significant in the field of nanotechnology and materials science, where the controlled assembly of molecules can lead to the development of new materials with unique properties (Armstrong et al., 2002).

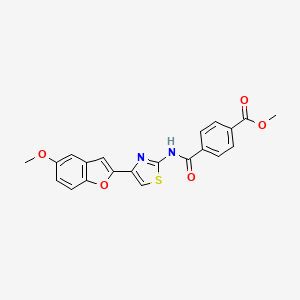

Organic Synthesis Enhancements

Moreover, Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate derivatives have been utilized to improve synthetic routes for the creation of complex molecules, demonstrating its role in enhancing the efficiency and selectivity of organic reactions. This includes the generation of cyclopropane derivatives and the catalytic epoxidation of enone precursors, which are fundamental reactions in organic synthesis with broad applicability (Häner et al., 1986) (Qiu et al., 2019).

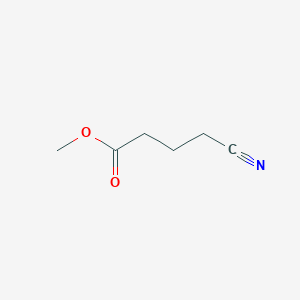

Environmental and Microbial Degradation

Research into the environmental fate and microbial degradation of related compounds, like methyl tert-butyl ether, provides insights into the biodegradability and potential environmental impact of tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate. Understanding its degradation pathways is essential for assessing its environmental safety and for the development of bioremediation strategies (Fayolle et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)16-10(13)12(9-8-15-9)4-6-14-7-5-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLIWAZNJUYGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOCC1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2777509.png)

![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)

![N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2777516.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2777523.png)

![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide](/img/structure/B2777525.png)